Voglibose

Descripción general

Descripción

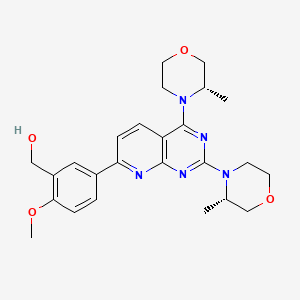

Voglibose es un inhibidor de la alfa-glucosidasa que se utiliza principalmente para reducir los niveles de glucosa en sangre posprandial en personas con diabetes mellitus . Fue desarrollado por Takeda Pharmaceutical Company y lanzado por primera vez en Japón en 1994 bajo el nombre comercial BASEN . This compound funciona al retrasar la absorción de glucosa en los intestinos, lo que evita un aumento repentino de los niveles de glucosa en sangre después de las comidas .

Aplicaciones Científicas De Investigación

Voglibose tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Voglibose ejerce sus efectos inhibiendo las enzimas alfa-glucosidasa en el intestino delgado . Estas enzimas son responsables de descomponer los carbohidratos complejos en azúcares simples, que luego se absorben en el torrente sanguíneo . Al inhibir estas enzimas, el this compound retrasa la digestión y absorción de los carbohidratos, evitando así un rápido aumento de los niveles de glucosa en sangre posprandial . Este mecanismo ayuda a controlar los niveles de glucosa en sangre sin causar hipoglucemia .

Análisis Bioquímico

Biochemical Properties

Voglibose plays a crucial role in biochemical reactions by inhibiting the enzyme alpha-glucosidase, which is located in the brush border of the small intestine. This enzyme is responsible for breaking down complex carbohydrates into simple sugars, such as glucose, which can then be absorbed into the bloodstream. By inhibiting alpha-glucosidase, this compound reduces the rate of carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia. This compound interacts with the enzyme alpha-glucosidase through competitive inhibition, binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of oligosaccharides and disaccharides .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. In the intestinal cells, this compound inhibits the activity of alpha-glucosidase, leading to a reduction in glucose absorption. This results in lower postprandial blood glucose levels. Additionally, this compound has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin secretion and inhibits glucagon release, thereby improving glucose metabolism . This compound also influences cell signaling pathways related to glucose metabolism and has been observed to reduce oxidative stress and inflammation in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a competitive inhibitor of alpha-glucosidase enzymes in the small intestine. By binding to the active site of these enzymes, this compound prevents the hydrolysis of complex carbohydrates into monosaccharides, thereby delaying their absorption into the bloodstream . This inhibition helps to regulate postprandial blood glucose levels without causing hypoglycemia. Additionally, this compound has been shown to enhance the secretion of GLP-1, which further aids in glucose regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions and maintains its inhibitory activity against alpha-glucosidase over extended periods. Long-term studies have shown that this compound can effectively reduce postprandial blood glucose levels and improve glycemic control in patients with type II diabetes mellitus

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces postprandial blood glucose levels without causing significant adverse effects. At higher doses, this compound can cause gastrointestinal side effects such as flatulence and abdominal discomfort . In some animal studies, this compound has also been shown to have neuroprotective effects, reducing cognitive impairment and oxidative stress in models of Alzheimer’s disease .

Metabolic Pathways

This compound is primarily metabolized by the intestinal microbiota, with minimal metabolism occurring in the liver . The metabolic pathways involve the breakdown of this compound by microbial enzymes in the gut, leading to the formation of various metabolites. These metabolites are then excreted in the feces. This compound does not undergo significant hepatic metabolism, and its pharmacological activity is mainly exerted within the gastrointestinal tract .

Transport and Distribution

This compound is transported and distributed within the gastrointestinal tract, where it exerts its pharmacological effects. The active unchanged this compound remains in the lumen of the gastrointestinal tract and inhibits the activity of alpha-glucosidase enzymes . This compound is not significantly absorbed into the systemic circulation, and its distribution is primarily limited to the gastrointestinal tract.

Subcellular Localization

The subcellular localization of this compound is primarily within the brush border of the small intestine, where it interacts with alpha-glucosidase enzymes. This compound does not undergo significant intracellular transport or localization, as its primary site of action is within the lumen of the gastrointestinal tract . The activity of this compound is dependent on its ability to bind to the active site of alpha-glucosidase enzymes, preventing the hydrolysis of complex carbohydrates.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de voglibose implica varios pasos, comenzando con la aminación reductiva de un derivado de inososa para producir perbenzil this compound . Este intermedio se convierte entonces en una sal de ácido adicionada de perbenzil this compound mediante la adición de un ácido . Los grupos bencilo se eliminan posteriormente mediante desprotección para producir una sal de ácido adicionada de this compound . Finalmente, la sal de ácido adicionada de this compound se hace reaccionar con una base fuerte para liberar this compound .

Métodos de producción industrial

En entornos industriales, el this compound se prepara disolviéndolo en una solución de etanol al 80% junto con ftalato de hidroxipropilmetilcelulosa . La solución se agita y se mantiene a una temperatura de 40-50 °C, seguida de una evaporación del disolvente rotatorio a presión reducida para obtener el dispersoide de this compound . Este dispersoide se mezcla entonces con rellenos, agentes desintegrantes y aglutinantes para formar comprimidos .

Análisis de las reacciones químicas

Tipos de reacciones

This compound experimenta principalmente reacciones de sustitución debido a su estructura . No tiene cromóforos ni grupos fluorescentes, lo que dificulta su detección en ciertos métodos analíticos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y el análisis del this compound incluyen el periodato de sodio y la taurina para la derivatización poscolumna en el análisis por HPLC . Las condiciones de reacción suelen implicar el mantenimiento de temperaturas y niveles de pH específicos para garantizar la estabilidad y eficacia del compuesto .

Principales productos formados

El principal producto formado a partir de la síntesis del this compound es el propio principio farmacéutico activo, que se utiliza en las formulaciones en comprimidos para el tratamiento de la diabetes mellitus .

Análisis De Reacciones Químicas

Types of Reactions

Voglibose primarily undergoes substitution reactions due to its structure . It does not have chromophores or fluorescent groups, making its detection challenging in certain analytical methods .

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of this compound include sodium periodate and taurine for post-column derivatization in HPLC analysis . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed

The major product formed from the synthesis of this compound is the active pharmaceutical ingredient itself, which is used in tablet formulations for the treatment of diabetes mellitus .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de this compound

This compound es único entre los inhibidores de la alfa-glucosidasa debido a sus potentes y duraderos efectos terapéuticos . Se ha demostrado que tiene un perfil de seguridad favorable y es eficaz en el control de la hiperglucemia posprandial sin causar efectos adversos significativos . Además, el this compound se ha estudiado por sus posibles efectos antiinflamatorios y neuroprotectores, que no se asocian comúnmente con otros inhibidores de la alfa-glucosidasa .

Propiedades

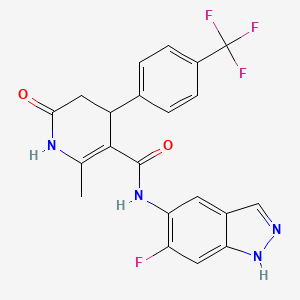

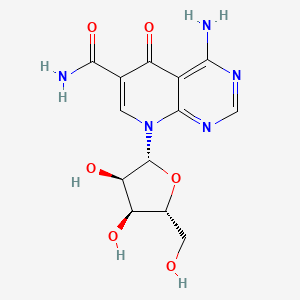

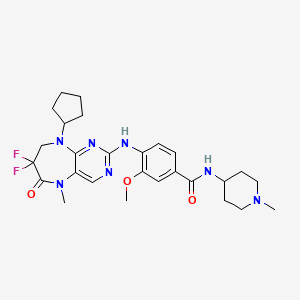

IUPAC Name |

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021442, DTXSID501031239 | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.90e+02 g/L | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed) | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

83480-29-9, 112653-29-9 | |

| Record name | Voglibose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voglibose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOGLIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does voglibose exert its antidiabetic effect?

A1: this compound acts by competitively inhibiting α-glucosidase enzymes present in the brush border of the small intestine [, , , ]. These enzymes, such as maltase, isomaltase, sucrase, and glucoamylase, are responsible for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose []. By inhibiting α-glucosidases, this compound delays the digestion and absorption of carbohydrates, thereby suppressing the rapid surge in postprandial blood glucose levels that typically occur after a meal [, , , , , , , ].

Q2: Does this compound affect insulin secretion?

A2: Unlike some other antidiabetic agents, this compound does not directly stimulate insulin secretion from pancreatic β-cells [, , ]. Instead, it acts locally in the intestine to modulate carbohydrate absorption, indirectly influencing insulin demand [, ].

Q3: Are there any other notable effects of this compound beyond glucose control?

A3: Research suggests that chronic this compound administration may have additional beneficial effects beyond its glucose-lowering action:

- Increased Glucagon-Like Peptide-1 (GLP-1) Levels: this compound has been shown to increase both basal and postprandial GLP-1 levels [, , , , ]. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety [, , , , ]. This effect on GLP-1 may contribute to the overall glycemic control achieved with this compound [, , , , ].

- Potential Anti-Inflammatory Effects: Some studies suggest that this compound may exert anti-inflammatory effects, particularly in the intestine []. These effects might be related to alterations in gut microbiota composition, modulation of inflammatory pathways, or reduced oxidative stress [, , , ].

- Cardioprotective Potential: While the exact mechanisms are still under investigation, studies suggest that this compound may offer some cardioprotective benefits, potentially linked to its effects on GLP-1, oxidative stress, and inflammation [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H21NO7 and a molecular weight of 267.28 g/mol.

Q5: Is there any information available on the spectroscopic characteristics of this compound?

A5: While the provided research papers do not delve into detailed spectroscopic data for this compound, standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to characterize its structure.

Q6: How is this compound absorbed and metabolized in the body?

A6: this compound exhibits very low systemic absorption due to its highly polar nature [, , ]. It primarily acts locally within the gastrointestinal tract and is excreted mainly unchanged in the feces [, , ].

Q7: What is the typical dosage regimen for this compound?

A7: Please consult appropriate clinical guidelines and prescribing information for specific dosage recommendations, as this response focuses on the scientific background of this compound and does not provide medical advice.

Q8: What clinical trials have been conducted to evaluate the efficacy and safety of this compound?

A8: Several clinical trials have been conducted to assess the efficacy and safety of this compound in patients with type 2 diabetes. These trials have investigated various aspects, including:

- Glycemic Control: Numerous studies have demonstrated the efficacy of this compound in improving glycemic control, as evidenced by reductions in HbA1c levels and postprandial blood glucose excursions [, , , , , , , , , , ].

- Prevention of Type 2 Diabetes: this compound has been studied for its potential to prevent or delay the progression from prediabetes (impaired glucose tolerance) to type 2 diabetes [, ].

- Combination Therapy: Studies have evaluated the efficacy and safety of this compound in combination with other antidiabetic agents, such as metformin, sulfonylureas, and DPP-4 inhibitors [, , , , ].

Q9: What are the potential side effects of this compound?

A9: Please refer to the relevant prescribing information and consult with a healthcare professional for comprehensive information regarding potential side effects, as this response focuses on the scientific aspects and not medical advice.

Q10: Are there any ongoing research efforts related to this compound?

A10: Research on this compound continues to explore its potential benefits and mechanisms of action. Areas of active investigation include:

- Impact on Gut Microbiota: The influence of this compound on the composition and function of the gut microbiome is an emerging area of research [, , ].

- Long-Term Cardiovascular Effects: Studies are ongoing to further elucidate the potential long-term cardiovascular effects of this compound, particularly its impact on atherosclerosis and cardiovascular events [, ].

- Role in Prediabetes Management: The use of this compound in the management of prediabetes and its potential to prevent or delay the progression to type 2 diabetes continues to be investigated [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

![(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1683959.png)